3,3-dimethyl-4-(methylsulfanyl)butan-1-amine
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Overview
Description
3,3-dimethyl-4-(methylsulfanyl)butan-1-amine is an organic compound with the molecular formula C7H17NS It is characterized by the presence of a methylsulfanyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-4-(methylsulfanyl)butan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3,3-dimethylbutan-1-amine with a methylsulfanyl reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure efficient production. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-4-(methylsulfanyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3,3-dimethyl-4-(methylsulfanyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-4-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-2-(methylsulfanyl)butan-1-amine
- 3,3-dimethyl-1-(methylsulfanyl)butan-2-amine
- 4-amino-3,3-dimethylbutyltrimethoxysilane
Uniqueness
3,3-dimethyl-4-(methylsulfanyl)butan-1-amine is unique due to the specific position of the methylsulfanyl group on the butan-1-amine backbone. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, its unique reactivity profile allows for selective modifications and derivatizations in synthetic chemistry.
Properties
CAS No. |
2228720-49-6 |
---|---|
Molecular Formula |
C7H17NS |
Molecular Weight |
147.3 |
Purity |
95 |
Origin of Product |
United States |
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